![molecular formula C21H12ClF3N4O B2438450 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one CAS No. 551930-81-5](/img/structure/B2438450.png)
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a quinolinone core, which is a common structure in many bioactive molecules. It also has a trifluoromethyl group attached to a pyridine ring, which is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis
Research involving 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one has shown its potential in the synthesis of metal complexes. For example, Pt(II) and Pd(II) complexes were synthesized using similar tridentate N-donor ligands derived from quinoline-imine-pyridine. These compounds showed preliminary reactivity, leading to the creation of novel complexes, as discussed by Bortoluzzi et al. (2011) in their study on platinum and palladium quinoline-imine-pyridine complexes (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Crystal Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed to understand their crystal structure. For instance, the crystal structures of isomeric compounds containing trifluoromethyl quinolines were examined, revealing the importance of cage-type and π-π dimeric motifs in their arrangement, as studied by de Souza et al. (2015) (de Souza, Gonçalves, Wardell, & Wardell, 2015).
Molecular Reporting
In another application, derivatives of pyrazolines functionalized with heterocyclic acceptors, including quinolin-2-yl, were studied for their use in molecular reporting. These compounds demonstrated the potential for multimodal signaling of different chemical analytes, as explored by Rurack and Bricks (2001) (Rurack & Bricks, 2001).
Functionalization in Organic Chemistry
The compound's structural class has also been studied for its reactivity and potential functionalization in organic chemistry. Schlosser and Marull (2003) investigated the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, highlighting the diverse reactivity of these compounds (Schlosser & Marull, 2003).
Antimycobacterial Activity
A variation of the compound was used in the synthesis of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, which were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, as researched by Kantevari et al. (2011) (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Anti-platelet Activity
Another study investigated the synthesis of rhodium(III) complexes using substituted pyridine-quinoline ligands, examining their structure and potential anti-platelet activity, which could be valuable in developing new anti-inflammatory drugs. This research was conducted by Margariti et al. (2020) (Margariti, Papakonstantinou, Stamatakis, Demopoulos, Schnakenburg, Andreopoulou, Giannopoulos, Kallitsis, & Philippopoulos, 2020).
Eigenschaften
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N4O/c22-17-8-12(21(23,24)25)10-27-19(17)16-11-26-18-7-6-14(9-15(18)20(16)30)29-28-13-4-2-1-3-5-13/h1-11H,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUZEUCHZGNVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NC=C(C3=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001040394 |
Source


|
| Record name | 4(1H)-Quinolinone, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001040394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551930-81-5 |
Source


|
| Record name | 4(1H)-Quinolinone, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001040394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2438370.png)

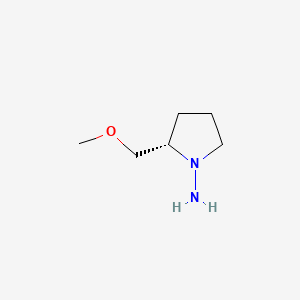
![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2438375.png)
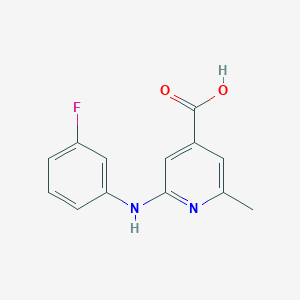
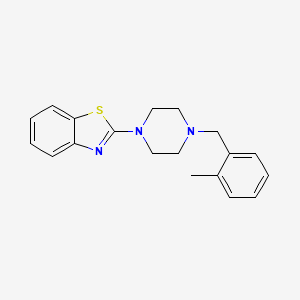
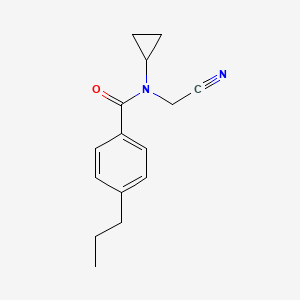
![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)
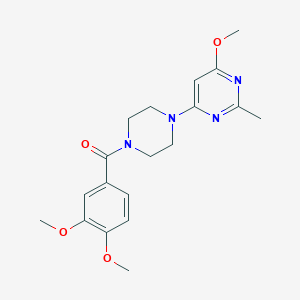
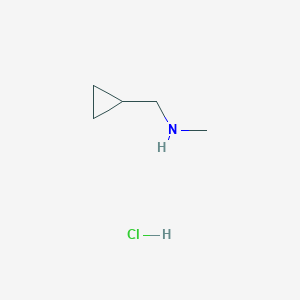
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2438384.png)
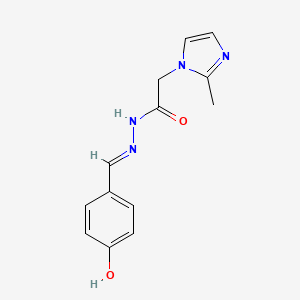

![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2438390.png)
